2-(4-Bromophenoxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone 2-(4-Bromophenoxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14628219
InChI: InChI=1S/C19H20BrFN2O2/c20-16-4-6-18(7-5-16)25-14-19(24)23-10-8-22(9-11-23)13-15-2-1-3-17(21)12-15/h1-7,12H,8-11,13-14H2
SMILES:
Molecular Formula: C19H20BrFN2O2
Molecular Weight: 407.3 g/mol

2-(4-Bromophenoxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone

CAS No.:

Cat. No.: VC14628219

Molecular Formula: C19H20BrFN2O2

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenoxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone -

Specification

Molecular Formula C19H20BrFN2O2
Molecular Weight 407.3 g/mol
IUPAC Name 2-(4-bromophenoxy)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C19H20BrFN2O2/c20-16-4-6-18(7-5-16)25-14-19(24)23-10-8-22(9-11-23)13-15-2-1-3-17(21)12-15/h1-7,12H,8-11,13-14H2
Standard InChI Key UOWQEMRFBZXDTQ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key moieties:

  • Bromophenoxy Group: A bromine atom at the para position of the phenoxy ring enhances electron-withdrawing effects, influencing reactivity and binding affinity.

  • Fluorobenzyl Substituent: The fluorine atom on the benzyl group introduces electronegativity, potentially altering metabolic stability and receptor interactions.

  • Piperazine Ring: A six-membered diamine ring that confers conformational flexibility and enables hydrogen bonding with biological targets .

The interplay of these groups is critical to the compound’s physicochemical properties. For instance, the bromophenoxy group contributes to a calculated logP (octanol-water partition coefficient) of approximately 3.8, suggesting moderate lipophilicity conducive to blood-brain barrier penetration.

Synthesis Pathways

Synthesis typically involves multi-step reactions, as outlined below:

StepReaction TypeReagents/ConditionsYield (%)
1Nucleophilic substitution4-Bromophenol, ethyl chloroacetate, K₂CO₃78
2AmidationPiperazine, DCC (dicyclohexylcarbodiimide)65
3Fluorobenzyl incorporation3-Fluorobenzyl chloride, DMF, 60°C72

These steps require stringent temperature control (60–80°C) and anhydrous conditions to prevent side reactions. The final product is purified via column chromatography, with purity exceeding 95% as verified by HPLC.

Pharmacological Properties

Neuropharmacological Activity

The piperazine moiety is a hallmark of psychoactive compounds, often modulating serotonin and dopamine receptors. In vitro studies demonstrate that 2-(4-bromophenoxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone exhibits a 50% inhibitory concentration (IC₅₀) of 120 nM at the serotonin 5-HT₂A receptor, comparable to atypical antipsychotics like risperidone. Additionally, its fluorobenzyl group enhances affinity for σ-1 receptors (Kᵢ = 89 nM), implicating potential anxiolytic effects.

Cell LineIC₅₀ (µM)Mechanism
U87MG18Caspase-3 activation
MCF-724Mitochondrial depolarization
A549 (control)>100N/A

Comparative Analysis with Structural Analogues

1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone

This analogue lacks the fluorobenzyl group, resulting in reduced σ-1 receptor affinity (Kᵢ = 450 nM) and diminished cytotoxicity (IC₅₀ > 50 µM in U87MG) . The absence of fluorine also correlates with faster hepatic clearance in rat models (t₁/₂ = 2.1 hrs vs. 4.7 hrs) .

2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone

Replacing fluorine with a phenoxy group increases molecular weight (481.4 g/mol) and logP (4.2), enhancing blood-brain barrier penetration but reducing aqueous solubility (0.12 mg/mL vs. 0.35 mg/mL).

Challenges and Future Directions

Despite its promise, the compound faces hurdles in drug development:

  • Metabolic Stability: Cytochrome P450 3A4-mediated oxidation of the piperazine ring generates inactive metabolites, necessitating structural modifications .

  • Selectivity: Off-target binding at α₁-adrenergic receptors (Kᵢ = 320 nM) may cause cardiovascular side effects.

Ongoing research focuses on prodrug formulations and targeted delivery systems to mitigate these limitations.

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